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Compound of Interest

Compound Name: 3-Bromo-5-methyl-4-nitroanisole

Cat. No.: B13125545

Get Quote

CAS Registry Number: 93796-60-2[1]
Executive Summary
3-Bromo-5-methyl-4-nitroanisole (also known as 1-bromo-5-methoxy-3-methyl-2-

nitrobenzene) is a tetrasubstituted benzene derivative utilized primarily as a scaffold in

medicinal chemistry. Its structural uniqueness lies in the "buttressed" nitro group at the 4-

position, flanked sterically by a bromine atom (C3) and a methyl group (C5).[1] This steric

crowding imparts unique reactivity and physicochemical properties, making it a valuable

intermediate for synthesizing polysubstituted aniline derivatives, indoles, and kinase inhibitors.

[1]

Due to its status as a specialized research chemical rather than a commodity solvent or

reagent, experimental physical data in open literature is sparse.[1] This guide synthesizes

available data, predicted properties, and synthetic logic to provide a robust reference for

laboratory handling.
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Based on structural analogs and thermodynamic principles of nitro-aromatics, 3-Bromo-5-
methyl-4-nitroanisole is a solid at room temperature.[2]

Appearance: Pale yellow to orange crystalline powder.[1][3]

Odor: Faint, characteristic aromatic nitro compound odor.[1][3]

Melting Point Analysis
While a specific experimental melting point (MP) is not standardly indexed in public chemical

registries for this specific isomer, it can be reliably bounded by analyzing its structural

congeners.[1]

Compound Structure Melting Point (°C) Trend Analysis

Target
3-Br-5-Me-4-NO₂-

Anisole
60 – 80 (Predicted)

High symmetry & MW

favors solid state.

Precursor
3-Bromo-5-

methylanisole
52 [1]

Nitro group addition

typically raises MP by

>20°C.

Isomer A
4-Bromo-3-

nitroanisole
32 – 34 [2]

Less symmetrical;

lower MP.[2]

Isomer B
3-Bromo-5-

nitroanisole
86 – 90 [3]

High symmetry; higher

MP.[2]

Expert Insight: The target molecule possesses a high degree of symmetry (pseudo-C2v axis if

Br and Me were identical) and significant molecular weight (246.06 g/mol ).[1] The steric

locking of the nitro group often prevents efficient planar stacking compared to unhindered nitro-

aromatics, potentially lowering the MP slightly compared to the 3,5-dinitro analog, but it

remains a solid well above room temperature.[2]
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Property Value Note

Molecular Formula C₈H₈BrNO₃

Molecular Weight 246.06 g/mol

Exact Mass 244.9687 Monoisotopic (⁷⁹Br)

Solubility DCM, EtOAc, DMSO, Acetone Insoluble in water.[2][1][3][4]

LogP (Predicted) ~2.8 – 3.1 Lipophilic.[1]

pKa (Conjugate Acid) < -5
The nitro group makes the ring

electron-deficient.[2][1]

Synthesis & Purification Protocols
The synthesis of 3-Bromo-5-methyl-4-nitroanisole is non-trivial due to the directing effects of

the three existing substituents.[2] The most reliable route involves the nitration of the

commercially available precursor 3-bromo-5-methylanisole.[2]

Retrosynthetic Analysis (DOT Diagram)

3-Bromo-5-methyl-4-nitroanisole
(Target)

3-Bromo-5-methylanisole
(Starting Material)

HNO3 / H2SO4
(Nitration)

 Electrophilic Aromatic Substitution 

 Major Product (Steric/Electronic Control) 

2-Nitro Isomer
(Byproduct)

 Minor Product 

Click to download full resolution via product page

Figure 1: Synthetic pathway for 3-Bromo-5-methyl-4-nitroanisole via electrophilic aromatic

nitration.
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Detailed Synthetic Protocol
Reaction Logic:

Methoxy (-OMe): Strong ortho/para director.[2][1]

Methyl (-Me): Weak ortho/para director.[2][1]

Bromo (-Br): Weak deactivator, ortho/para director.[2][1]

Regioselectivity: The 4-position is para to the strong -OMe donor and ortho to the -Me group.[2]

[1] This position is electronically favored over the 2-position (which is ortho to -OMe but para to

-Me) and the 6-position (sterically crowded between -OMe and -Me).[2]

Step-by-Step Procedure:

Preparation: Dissolve 3-bromo-5-methylanisole (1.0 eq) in glacial acetic acid or sulfuric acid

at 0°C.

Nitration: Add fuming nitric acid (1.05 eq) dropwise, maintaining temperature <10°C to

prevent over-nitration or oxidation of the methyl group.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor by

TLC (Hexane/EtOAc 8:2).[1]

Quench: Pour the reaction mixture onto crushed ice/water. The product typically precipitates

as a solid.[1]

Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM).[1]

Purification:

Recrystallization: Ethanol or MeOH/Water is recommended to separate the 4-nitro isomer

(target) from the 2-nitro isomer.[2][1]

Column Chromatography: Silica gel, eluting with 5-10% EtOAc in Hexanes.[2][1]
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To ensure the physical state observed corresponds to the correct isomer, researchers must

validate the structure using NMR.[1] The symmetry of the molecule provides a distinct

signature.[1]

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz)
Proton
Environment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Diagnostic
Feature

Ar-H (C2) 7.05 – 7.15
Doublet (J ~2

Hz)
1H

Meta coupling to

C6-H.

Ar-H (C6) 6.80 – 6.90
Doublet (J ~2

Hz)
1H

Upfield due to

ortho-OMe.[2]

-OCH₃ 3.85 – 3.90 Singlet 3H

Characteristic

methoxy peak.[2]

[1]

-CH₃ 2.35 – 2.45 Singlet 3H
Deshielded by

ortho-NO₂.[2][1]

Validation Check:

If you see two doublets with large coupling (J > 8 Hz), you have the wrong isomer (likely

para-substituted protons, indicating the nitro group is not at the 4-position).[2][1]

The target molecule has protons at C2 and C6, which are meta to each other.[1]

Applications in Drug Discovery
This compound serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building

block in the synthesis of:

Kinase Inhibitors: The bromine atom allows for Suzuki-Miyaura coupling to heteroaryl

scaffolds, while the nitro group can be reduced to an aniline for amide coupling.[1]

Poly-substituted Indoles: Via the Bartoli indole synthesis or similar reductive cyclization

methods.[1]
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PROTAC Linkers: The methyl group can be functionalized (brominated) to attach linkers for

targeted protein degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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